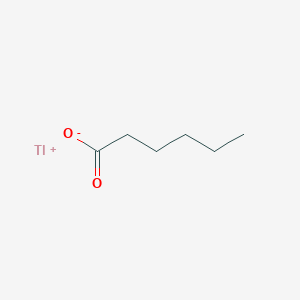
Thallium hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium hexanoate is a chemical compound with the formula C₆H₁₁O₂TlThis compound is part of the broader class of thallium alkanoates, which have been studied for their unique thermophysical properties .
Méthodes De Préparation
Thallium hexanoate can be synthesized through the reaction of hexanoic acid with thallium carbonate in a dry methanol solution. The reaction typically involves heating the mixture to facilitate the formation of the thallium salt. The product is then purified through recrystallization .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Thallium hexanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thallium(III) compounds.
Reduction: It can be reduced back to thallium(I) compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where the hexanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation Products: Thallium(III) hexanoate.
Reduction Products: Thallium(I) compounds.
Substitution Products: Various thallium salts with different functional groups
Applications De Recherche Scientifique
Thallium hexanoate has several applications in scientific research:
Chemistry: Used in studies of thermophysical properties and phase transitions.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited use due to toxicity, but studied for potential diagnostic applications.
Mécanisme D'action
The mechanism of action of thallium hexanoate involves its interaction with biological molecules, leading to disruption of cellular processes. Thallium ions can interfere with potassium channels and other cellular pathways, leading to toxic effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Thallium heptanoate: Similar in structure but with a longer carbon chain.
Thallium tetradecanoate: Exhibits different phase transitions due to its longer chain length
Propriétés
Numéro CAS |
34244-90-1 |
|---|---|
Formule moléculaire |
C6H11O2Tl |
Poids moléculaire |
319.53 g/mol |
Nom IUPAC |
hexanoate;thallium(1+) |
InChI |
InChI=1S/C6H12O2.Tl/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
WYBIAWVWBLDASQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC(=O)[O-].[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
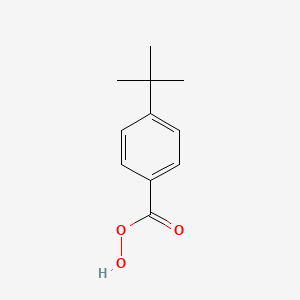
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)


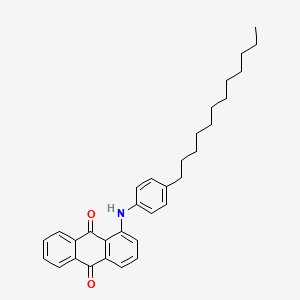

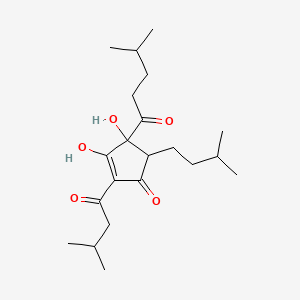
![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
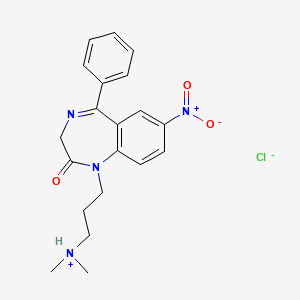
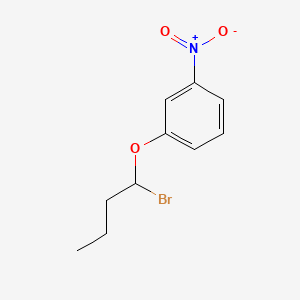
![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
